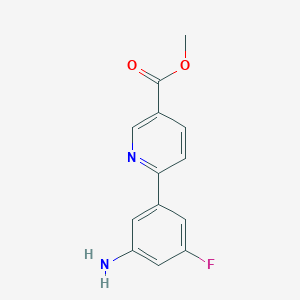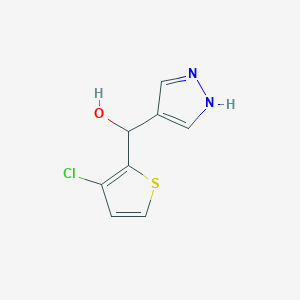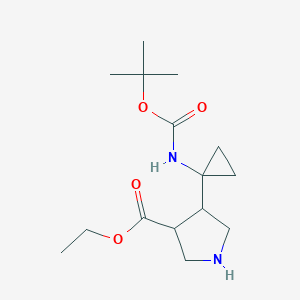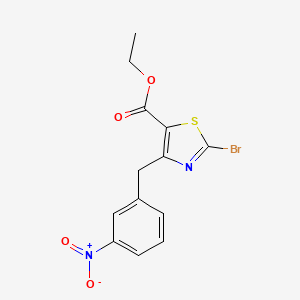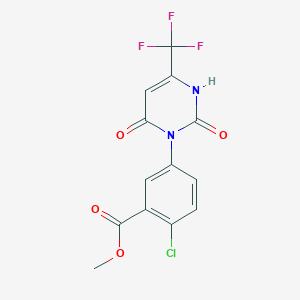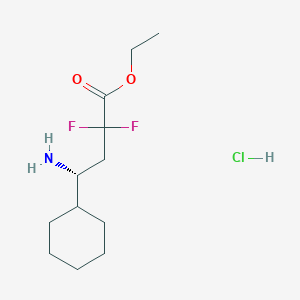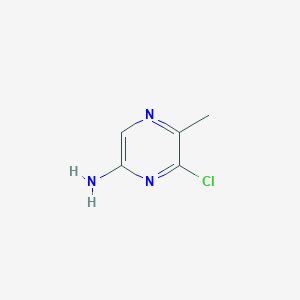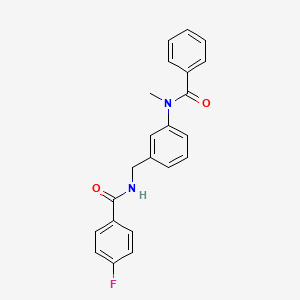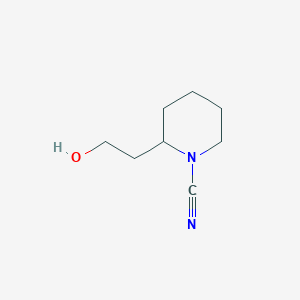
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a hydroxyl group, a methyl group, and a carbonitrile group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The scalability of the process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-5-oxo-3-methyl-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 1-(4-Fluorophenyl)-5-hydroxy-1H-pyrazole-4-carbonitrile
- 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole
Uniqueness
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the hydroxyl and carbonitrile groups provide sites for further chemical modification. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8FN3O |
|---|---|
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c1-7-10(6-13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-5,14H,1H3 |
Clave InChI |
SDCHBSZIDKNBHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
